molecular formula C5H5IN2O2S B6608268 methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate CAS No. 2839139-57-8

methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate

Cat. No.: B6608268
CAS No.: 2839139-57-8
M. Wt: 284.08 g/mol
InChI Key: WBAYHMNSNWCAJP-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an amino group, an iodine atom, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate typically involves the reaction of 4-amino-2-methylthio-1,2-thiazole-5-carboxylate with iodine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Condensation Reactions: The carboxylate ester group can participate in condensation reactions to form amides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Amines or other reduced forms.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-5-bromo-1,2-thiazole-3-carboxylate
  • Methyl 4-amino-5-chloro-1,2-thiazole-3-carboxylate
  • Methyl 4-amino-5-fluoro-1,2-thiazole-3-carboxylate

Uniqueness

Methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2S/c1-10-5(9)3-2(7)4(6)11-8-3/h7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAYHMNSNWCAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=C1N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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